molecular formula C20H15BrO B14712663 2-Bromo-1,2,2-triphenylethan-1-one CAS No. 6905-43-7

2-Bromo-1,2,2-triphenylethan-1-one

Cat. No.: B14712663
CAS No.: 6905-43-7
M. Wt: 351.2 g/mol
InChI Key: OIERNCWDAKWXEP-UHFFFAOYSA-N
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Description

2-Bromo-1,2,2-triphenylethan-1-one is an organic compound with the molecular formula C20H15BrO It is a brominated derivative of triphenylethanone, characterized by the presence of a bromine atom attached to the carbon adjacent to the carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,2,2-triphenylethan-1-one typically involves the bromination of 1,2,2-triphenylethan-1-one. One common method is the reaction of 1,2,2-triphenylethan-1-one with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of bromine as a reagent and solvents like carbon tetrachloride ensures the efficient bromination of the starting material .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,2,2-triphenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1,2,2-triphenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,2,2-triphenylethan-1-one involves its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-phenylethan-1-one
  • 2-Bromo-1,1,1-triphenylethan-1-one
  • 2-Bromo-1,2-diphenylethan-1-one

Uniqueness

2-Bromo-1,2,2-triphenylethan-1-one is unique due to the presence of three phenyl groups and a bromine atom, which confer distinct chemical properties.

Properties

CAS No.

6905-43-7

Molecular Formula

C20H15BrO

Molecular Weight

351.2 g/mol

IUPAC Name

2-bromo-1,2,2-triphenylethanone

InChI

InChI=1S/C20H15BrO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H

InChI Key

OIERNCWDAKWXEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Br

Origin of Product

United States

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